molecular formula C17H15N5OS B2538699 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1351661-64-7

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2538699
CAS No.: 1351661-64-7
M. Wt: 337.4
InChI Key: JVPWFNREJQEVSW-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to an indazole ring via an acetamide bridge, making it a versatile candidate for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with an indazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

  • 1-((benzo[d]thiazol-2-ylamino)(4-chlorophenyl)methyl)naphthalen-2-ol
  • Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide stands out due to its unique combination of benzothiazole and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-22(17-20-13-4-2-3-5-15(13)24-17)10-16(23)19-12-7-6-11-9-18-21-14(11)8-12/h2-9H,10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPWFNREJQEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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